Carbothioamide vs. Carboxamide: Potency Differentiation Through Sulfur Bioisosterism
The carbothioamide (–C(=S)NH2) functional group in 5-(2-methylcyclopropyl)furan-2-carbothioamide confers differentiated pharmacological properties compared to the corresponding carboxamide (–C(=O)NH2) analog. In a head-to-head comparison of thioamide-containing ASH1L inhibitors versus their amide counterparts, replacing the thioamide with an amide resulted in a nearly 100-fold reduction in inhibitory activity and complete loss of antileukemic efficacy [1]. In the context of SARS-CoV-2 main protease (Mpro) inhibition, the thioamide-containing TKB248 displayed improved pharmacokinetic properties compared to the amide counterpart TKB245, with the thioamide group forming critical hydrogen bonds with catalytic cysteine residues [1]. Additionally, 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives have demonstrated Mpro IC50 values as low as 1.55 μM for optimized analogs [2].
| Evidence Dimension | Inhibitory potency (IC50) – thioamide vs. amide bioisostere |
|---|---|
| Target Compound Data | Thioamide-containing ASH1L inhibitor AS-99: potent antileukemic activity [1] |
| Comparator Or Baseline | Amide analog AS-99-NC: ~100-fold reduction in inhibitory activity; loss of antileukemic efficacy [1] |
| Quantified Difference | Approximately 100-fold potency advantage for thioamide over amide in ASH1L context [1] |
| Conditions | ASH1L histone lysine methyltransferase inhibition assay; SARS-CoV-2 Mpro enzymatic assay [1][2] |
Why This Matters
The thioamide group is not a passive replacement for amide; its distinct hydrogen-bonding and electronic properties can yield orders-of-magnitude potency differences, making the carbothioamide functionality a critical selection criterion when procuring compounds for protease or methyltransferase drug discovery programs.
- [1] Unlocking the potential of the thioamide group in drug design and development. Future Medicinal Chemistry, 2024, 17(1), 1–3. DOI: 10.1080/17568919.2024.2435245. View Source
- [2] Dou, X., Sun, Q., Xu, G., et al. (2022). Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. European Journal of Medicinal Chemistry, 238, 114508. View Source
